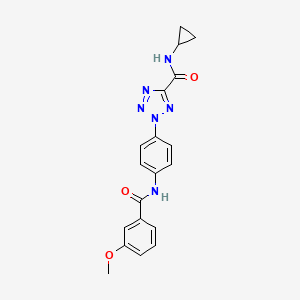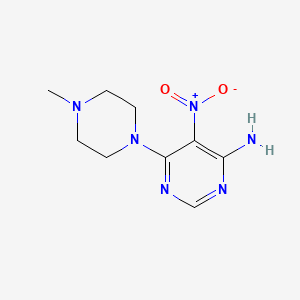![molecular formula C22H23NO5 B2506095 1'-(2,3-diméthoxybenzoyl)spiro[chromane-2,4'-pipéridine]-4-one CAS No. 887466-84-4](/img/structure/B2506095.png)
1'-(2,3-diméthoxybenzoyl)spiro[chromane-2,4'-pipéridine]-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1’-(2,3-Dimethoxybenzoyl)spiro[chroman-2,4’-piperidin]-4-one is a complex organic compound characterized by its unique spirocyclic structure. This compound features a spiro junction between a chroman and a piperidinone ring, with a 2,3-dimethoxybenzoyl group attached to the chroman moiety. The spirocyclic structure imparts significant rigidity and three-dimensionality to the molecule, making it an interesting subject for various scientific studies.
Applications De Recherche Scientifique
1’-(2,3-Dimethoxybenzoyl)spiro[chroman-2,4’-piperidin]-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds and is used in studies exploring the reactivity and stability of spirocyclic systems.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Potential pharmacological applications include the development of novel therapeutic agents, given the compound’s structural similarity to known bioactive molecules.
Industry: It is used in the development of new materials with specific properties, such as enhanced rigidity and stability .
Mécanisme D'action
Target of Action
Compounds with a spiro structure often interact with various enzymes and receptors in the body due to their unique three-dimensional structure. For example, some spiro compounds are known to interact with G-protein coupled receptors (GPCRs), which play a crucial role in signal transduction in cells .
Mode of Action
The compound might bind to its target, causing a conformational change that alters the target’s activity. This could either enhance or inhibit the target’s function, depending on the nature of the interaction .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. For instance, if the compound targets GPCRs, it could potentially affect a wide range of biochemical pathways, including those involved in inflammation, neurotransmission, and cell growth .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on various factors, including its chemical structure, solubility, and stability. For instance, compounds with a spiro structure often exhibit good bioavailability due to their ability to cross cell membranes .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific targets and pathways affected. This could range from changes in cell signaling and gene expression to alterations in cellular metabolism .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, certain conditions might enhance the compound’s solubility and thus its bioavailability .
Méthodes De Préparation
The synthesis of 1’-(2,3-Dimethoxybenzoyl)spiro[chroman-2,4’-piperidin]-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chroman Moiety: This can be achieved through the cyclization of appropriate phenolic precursors.
Introduction of the Piperidinone Ring: The piperidinone ring is introduced via a cyclization reaction involving suitable amine and carbonyl precursors.
Spirocyclization: The spiro junction is formed through a cyclization reaction that links the chroman and piperidinone rings.
Attachment of the 2,3-Dimethoxybenzoyl Group: This step involves the acylation of the chroman moiety with 2,3-dimethoxybenzoyl chloride under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often utilizing catalysts and optimized reaction conditions to enhance efficiency .
Analyse Des Réactions Chimiques
1’-(2,3-Dimethoxybenzoyl)spiro[chroman-2,4’-piperidin]-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.
Substitution: The methoxy groups on the benzoyl moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Cyclization: The spirocyclic structure allows for further cyclization reactions, potentially forming more complex polycyclic structures
Comparaison Avec Des Composés Similaires
Similar compounds include other spirocyclic molecules such as spiro[1-benzofuran-2,4’-piperidin]-3-one and spiro[benzo[g]indole-2,1’-isobenzofuran]-3,3’,4,5(1H)-tetraone. Compared to these, 1’-(2,3-Dimethoxybenzoyl)spiro[chroman-2,4’-piperidin]-4-one is unique due to the presence of the 2,3-dimethoxybenzoyl group, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
1'-(2,3-dimethoxybenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c1-26-19-9-5-7-16(20(19)27-2)21(25)23-12-10-22(11-13-23)14-17(24)15-6-3-4-8-18(15)28-22/h3-9H,10-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKLBUQJNLKCTJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCC3(CC2)CC(=O)C4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2,4-difluorophenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2506016.png)
![4-chloro-2-(3,4-dichlorophenyl)-5-[(4-methylphenyl)sulfanyl]-3(2H)-pyridazinone](/img/structure/B2506017.png)


![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)naphthalene-2-sulfonamide](/img/structure/B2506023.png)

![6-[(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2506028.png)

![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3,4-difluorobenzamide](/img/structure/B2506031.png)

![(5E)-3-Methyl-5-{[5-(2-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2506034.png)
